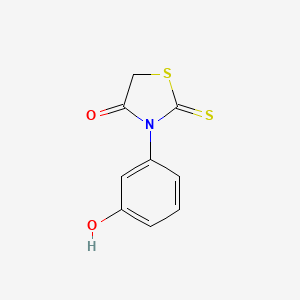

Rhodanine, 3-(m-hydroxyphenyl)-

Descripción general

Descripción

Rhodanine derivatives are small molecular weight organic compounds with a wide range of applications in various fields such as biochemistry, medicinal chemistry, photochemistry, coordination chemistry, and industry . These derivatives, including 3-(m-hydroxyphenyl)-rhodanine, are known for their diverse pharmacological activities and are used as substrates in the synthesis of compounds containing the rhodanine moiety .

Synthesis Analysis

The synthesis of rhodanine derivatives can be achieved through various methods. For instance, a new fluorescence reagent, 3-(4'-fluorophenyl)-5-(2'-arsenoxylphenylazo)-rhodanine, was synthesized and its structure was clarified by elemental analysis and IR . Additionally, the reaction of rhodanine with formaldehyde in an alcohol solution can lead to the formation of 3-hydroxymethylrhodanine, and further reactions can yield complex compounds such as thioxo-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one .

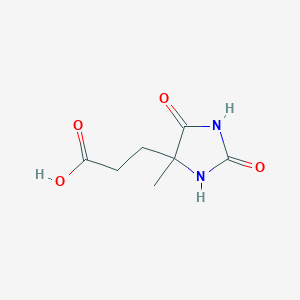

Molecular Structure Analysis

The molecular structure of rhodanine derivatives has been extensively studied through X-ray crystallography. For example, the crystal structures of two rhodanine derivatives, 3-amino rhodanine and 3-methyl rhodanine, were determined at low temperatures, providing highly consistent copies of the rhodanine ring and establishing its geometry with confidence . Furthermore, the crystal structures of three rhodanine-3-carboxylic acids were reported to study the relationship between the length of the alkyl chain and the geometry of these molecules .

Chemical Reactions Analysis

Rhodanine derivatives participate in various chemical reactions. The hydroxymethylation of rhodanine with formaldehyde leads to the formation of 3-hydroxymethylrhodanine, and in the presence of triethylamine, bis-hydroxymethylation at the 5 position of the thiazolidine ring can occur . Additionally, rhodanine derivatives can react with trace bismuth (III) to form a chelate that significantly reduces fluorescence intensity, which is the basis for a new method of fluorescence spectrophotometric determination of bismuth (III) .

Physical and Chemical Properties Analysis

The physical properties of rhodanine derivatives are influenced by the combination of electron-withdrawing groups and electron-donating cores. Star-shaped molecules with 3-alkylrhodanine groups linked through bithiophene π-spacer to electron-donating cores were synthesized and studied for their physical properties and photovoltaic performance. These molecules demonstrated advantages such as higher solubility, better photovoltaic performance, lower optical/electrochemical bandgaps, and higher thermooxidation stability compared to their analogs with dicyanovinyl units . The study of these properties is crucial for the design of high-performance photovoltaic materials.

Safety And Hazards

Direcciones Futuras

Rhodanine derivatives have exhibited wide biological activities, as well as significant industrial applications, which suggests that rhodanine heterocycle represents a key structural motif in heterocyclic chemistry and occupies a prominent position in drug discovery . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

Propiedades

IUPAC Name |

3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHYYNHIDAVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178107 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Rhodanine, 3-(m-hydroxyphenyl)- | |

CAS RN |

23517-76-2 | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(m-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)